{2-[(Butan-2-yl)oxy]ethenyl}benzene
Description
Properties
CAS No. |
71680-29-0 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-butan-2-yloxyethenylbenzene |
InChI |
InChI=1S/C12H16O/c1-3-11(2)13-10-9-12-7-5-4-6-8-12/h4-11H,3H2,1-2H3 |
InChI Key |
HVNNSSKFHAZEJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Butan-2-yl)oxy]ethenyl}benzene typically involves the reaction of a benzene derivative with butan-2-ol and an appropriate ethenylating agent. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution with the butan-2-yloxy group and the ethenyl group under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of {2-[(Butan-2-yl)oxy]ethenyl}benzene may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
{2-[(Butan-2-yl)oxy]ethenyl}benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The benzene ring can undergo further substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are used.
Substitution: Reagents such as bromine (Br₂) for halogenation and nitric acid (HNO₃) for nitration are commonly employed.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces ethyl-substituted benzene derivatives.
Substitution: Produces halogenated or nitrated benzene derivatives.
Scientific Research Applications
{2-[(Butan-2-yl)oxy]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {2-[(Butan-2-yl)oxy]ethenyl}benzene involves its interaction with specific molecular targets. The benzene ring and its substituents can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The ethenyl group can undergo addition reactions, while the butan-2-yloxy group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Compounds
Key Observations :
- Fluorescence : Pyridyl-substituted analogs exhibit tunable emission based on conjugation length and substituent position. The absence of a pyridyl group in {2-[(Butan-2-yl)oxy]ethenyl}benzene may limit its fluorescence unless paired with metal ions or electron-deficient moieties.
- Thermal Stability : Rigid ligands like bpeb and bpep show superior thermal stability (>300°C) compared to flexible alkoxy derivatives, which are likely less stable due to weaker intermolecular interactions .
- Solubility: Branched alkoxy groups (e.g., butan-2-yloxy) enhance solubility in non-polar solvents, whereas pyridyl ligands favor polar solvents, impacting their utility in synthesis .
Functional and Application Differences
- Coordination Polymers : Pyridyl-ethenyl ligands (e.g., bpeb) form stable coordination networks with transition metals, enabling applications in gas storage and catalysis. The butan-2-yloxy variant may instead act as a flexible spacer or co-ligand, modulating framework flexibility .
- Photoluminescence : Conjugated ethenyl-pyridyl systems (e.g., bpep) emit strongly due to extended π-systems. The alkoxy group in {2-[(Butan-2-yl)oxy]ethenyl}benzene might quench fluorescence unless functionalized with electron-withdrawing groups .
- Porous Materials : Rigid ligands like bpep create microporous structures, whereas alkoxy-substituted derivatives may form less ordered networks, reducing surface area and adsorption capacity .
Q & A
Basic: What are the standard synthetic routes for {2-[(Butan-2-yl)oxy]ethenyl}benzene, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves Williamson etherification or palladium-catalyzed cross-coupling reactions. For example, a styryl ether derivative can be prepared by reacting 2-bromoethylbenzene derivatives with butan-2-ol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C . Purification often employs flash chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product . Optimization focuses on minimizing side reactions (e.g., elimination) by controlling temperature and stoichiometry.
Key Data:
| Reaction Component | Conditions | Yield | Reference |
|---|---|---|---|
| 2-Bromoethylbenzene + butan-2-ol | K₂CO₃, DMF, 80°C, 12h | ~65% | |
| Purification | Ethyl acetate/hexane (1:8) | >95% purity |
Basic: Which spectroscopic techniques are most effective for characterizing {2-[(Butan-2-yl)oxy]ethenyl}benzene?
Methodological Answer:
- ¹H/¹³C NMR : Assign alkoxy (δ 1.2–1.5 ppm for butan-2-yl CH₃) and ethenyl (δ 6.2–6.8 ppm) protons. Coupling constants (J = 12–16 Hz) confirm trans/cis configurations .
- Mass Spectrometry (MS) : ESI-MS or EI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, as demonstrated for analogous stilbene derivatives .
Advanced: How does molecular mobility influence the photochemical reactivity of {2-[(Butan-2-yl)oxy]ethenyl}benzene in solid-state studies?
Methodological Answer:
Photoreactivity in solid phases depends on molecular motion, analyzed via ¹H and ²H NMR. For example, dendrimers with alkoxy chains exhibit increased photoreactivity in liquid crystalline (LC) phases due to enhanced mobility, while rigid crystalline phases suppress reactions . Key steps:
Phase Transition Analysis : Monitor mobility changes via differential scanning calorimetry (DSC).
NMR Spectroscopy : Quantify motion using deuterium quadrupolar splitting in labeled analogs .
Key Data:
| Phase | Mobility | Photoreactivity | Reference |
|---|---|---|---|
| Crystalline | Restricted | None | |
| Liquid Crystalline | Moderate | 40–60% conversion | |
| Isotropic | High | >80% conversion |
Advanced: How can researchers resolve contradictions in reported reactivity data for {2-[(Butan-2-yl)oxy]ethenyl}benzene derivatives?
Methodological Answer:
Discrepancies often arise from solvent polarity, steric effects, or measurement techniques. To address:
Cross-Validate Methods : Compare HPLC (), NMR, and computational results (e.g., DFT for transition states).
Control Experiments : Replicate studies under inert atmospheres to exclude oxidation side reactions .
Meta-Analysis : Aggregate data from structurally similar compounds (e.g., tert-butoxy analogs in ).
Advanced: What computational strategies predict the electronic properties of {2-[(Butan-2-yl)oxy]ethenyl}benzene?
Methodological Answer:
Density Functional Theory (DFT) calculates HOMO/LUMO gaps and charge distribution. Use software like Gaussian with B3LYP/6-31G* basis sets. Input structures are derived from crystallographic data () or PubChem entries (). Validate predictions against UV-Vis absorption spectra .
Key Data:
| Property | Computational Value | Experimental Value | Reference |
|---|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | 4.0 eV (UV-Vis) | |
| Dipole Moment | 2.1 D | N/A |
Basic: What safety protocols are recommended for handling {2-[(Butan-2-yl)oxy]ethenyl}benzene?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation (bp ~220°C; ).
- PPE : Nitrile gloves and lab coats to prevent skin contact (toxicity data in ).
- Storage : Inert atmosphere (N₂/Ar) at 4°C to prevent degradation .
Advanced: How can {2-[(Butan-2-yl)oxy]ethenyl}benzene be functionalized for coordination polymer applications?
Methodological Answer:
Incorporate into porous coordination polymers (PCPs) via:
Linker Design : Attach carboxylate or pyridyl groups to the benzene ring for metal coordination ( ).
Solvothermal Synthesis : React with Zn(NO₃)₂ or Cu(OAc)₂ in DMF/water at 100°C .
Porosity Analysis : Use BET surface area measurements (N₂ adsorption at 77 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
